![molecular formula C15H14N4O3 B2941088 5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide CAS No. 2034487-96-0](/img/structure/B2941088.png)
5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutic agents .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the HBV replication pathway by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HBV DNA viral load . In a HBV AAV mouse model, the lead compound demonstrated this inhibitory effect through oral administration .
Biologische Aktivität
5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination that may impart distinct pharmacological properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes an isoxazole ring and a furan moiety linked to a tetrahydropyrazolo-pyridine core. This configuration is believed to influence its interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H13N3O2 |
Molecular Weight | 231.25 g/mol |
CAS Number | 2034333-82-7 |
Structural Formula | Structure |
Research indicates that this compound may act as an enzyme inhibitor , particularly targeting viral proteins. For instance, it has been identified as a core protein allosteric modulator (CpAM) for the hepatitis B virus (HBV), inhibiting its replication by preventing the assembly of the viral core protein. This mechanism highlights its potential as an antiviral agent.
Antiviral Activity
The primary focus of research on this compound has been its antiviral properties. In vitro studies have demonstrated that it exhibits significant activity against HBV, suggesting its potential utility in treating viral infections.
Antimicrobial and Antioxidant Properties
Beyond antiviral effects, preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial and antioxidant activities. Research into similar pyrazole compounds has indicated potential against various pathogens and oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiviral Efficacy : A study evaluated the effectiveness of related pyrazole compounds against HBV and found promising results indicating reduced viral load in treated cells.
- Cytotoxicity Studies : Isoxazole derivatives have shown varying degrees of cytotoxicity against cancer cell lines, with some compounds inducing apoptosis in human leukemia cells by modulating key regulatory proteins like Bcl-2 and p21 .
- Anti-inflammatory Activity : Other derivatives have demonstrated anti-inflammatory effects superior to established drugs like celecoxib, indicating that modifications to the isoxazole structure can enhance therapeutic potential .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that this compound possesses unique properties due to its specific molecular arrangement.
Compound Name | Activity Type | Notable Findings |
---|---|---|
4-Aminoquinoline | Antimalarial | Effective against malaria parasites |
1H-Pyrazole Derivatives | Anti-inflammatory | Inhibition of COX enzymes |
5-Methylpyrazole | Anticancer | Induces apoptosis in cancer cell lines |
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-15(12-9-14(22-18-12)13-2-1-7-21-13)17-10-4-6-19-11(8-10)3-5-16-19/h1-3,5,7,9-10H,4,6,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHMSIWVQPOOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.